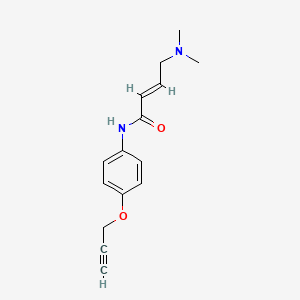
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide, also known as DY131, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DY131 is a small molecule that belongs to the class of enamide compounds and has been found to exhibit potent anticancer properties.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide exerts its anticancer effects by inhibiting the Akt/mTOR signaling pathway. Akt and mTOR are two important proteins that play a crucial role in cancer cell proliferation and survival. Inhibition of this pathway leads to the suppression of cancer cell growth and induces apoptosis. Additionally, this compound has been found to inhibit the expression of various oncogenes and promote the expression of tumor suppressor genes, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer effects in various cancer cell lines. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models. Additionally, this compound has been found to be relatively non-toxic to normal cells, indicating its potential as a safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide in lab experiments is its potent anticancer effects against various cancer cell lines. Additionally, this compound has been found to be relatively non-toxic to normal cells, indicating its potential as a safe and effective anticancer agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide. One of the potential areas of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy. Another potential area of research is the investigation of the synergistic effects of this compound in combination with other anticancer agents. Finally, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders, should also be explored.
Conclusion:
In conclusion, this compound is a small molecule that exhibits potent anticancer properties by inhibiting the Akt/mTOR signaling pathway and inducing apoptosis in cancer cells. It has been found to be relatively non-toxic to normal cells, indicating its potential as a safe and effective anticancer agent. Future research on this compound should focus on developing novel formulations, determining optimal dosing and administration, investigating synergistic effects with other anticancer agents, and exploring its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide involves the reaction of 4-prop-2-ynoxyaniline with N,N-dimethylacrylamide under basic conditions. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method of this compound has been reported in a few scientific papers, and it has been found to be a relatively simple and efficient process.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anticancer properties against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell proliferation and survival. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-12-19-14-9-7-13(8-10-14)16-15(18)6-5-11-17(2)3/h1,5-10H,11-12H2,2-3H3,(H,16,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDAROUISLSFJF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

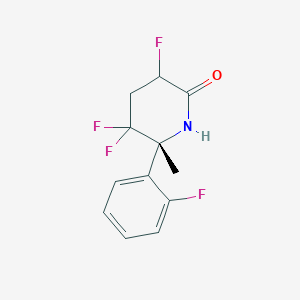
![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2786217.png)
![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
![3-(2-(4-chlorophenyl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2786219.png)
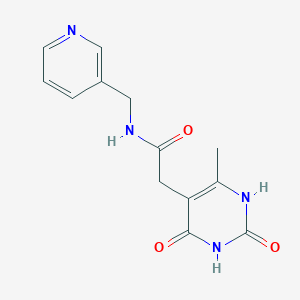
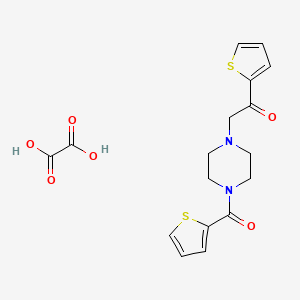
![Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B2786226.png)
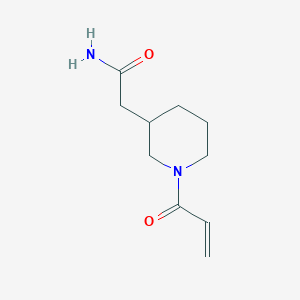

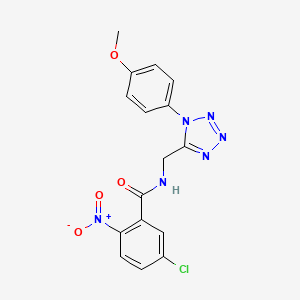
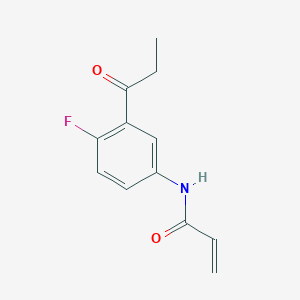
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2786234.png)
![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2786235.png)
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)